4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid (CAS 1010836-19-7) is a highly specialized, bifunctional heterocyclic building block designed for advanced organic synthesis and materials science. It features a thiophene core substituted with a carboxylic acid at the 2-position and a pinacol boronate ester (Bpin) at the 4-position. This specific 2,4-substitution pattern provides a distinct ~120° geometric trajectory, differentiating it from the more common linear 2,5-isomers [1]. The presence of both a cross-coupling-ready Bpin group and an amidation-ready carboxylic acid enables modular, orthogonal functionalization. By utilizing the bench-stable Bpin ester rather than the highly unstable free boronic acid, this compound ensures reliable performance in Suzuki-Miyaura couplings without the rapid degradation typically associated with electron-rich heteroaryl boronic acids [2].
Substituting this exact compound with close analogs fundamentally alters both synthetic viability and final product characteristics. Replacing it with the free 4-boronothiophene-2-carboxylic acid leads to severe process inefficiencies, as free heteroaryl boronic acids are highly susceptible to base-catalyzed protodeboronation during storage and cross-coupling [1]. This degradation forces the use of massive stoichiometric excesses or complex slow-release strategies [2]. Furthermore, substituting with the more readily available 2,5-isomer completely changes the molecular geometry from a bent (meta-like) to a linear (para-like) conformation, which can abolish target binding affinity in pharmaceutical structure-activity relationship (SAR) studies or disrupt the desired pi-stacking arrangements in organic semiconductors [3]. Finally, using an ester-protected variant (e.g., methyl 4-boronothiophene-2-carboxylate) introduces an unnecessary saponification step that can inadvertently hydrolyze the sensitive Bpin group, reducing overall step economy and yield [4].
Electron-rich heteroaryl boronic acids, particularly thiophenes, are notoriously unstable and undergo rapid protodeboronation under basic cross-coupling conditions or during prolonged storage [1]. The Bpin ester format of CAS 1010836-19-7 mitigates this vulnerability, maintaining >95% structural integrity during standard silica gel chromatography and extended benchtop storage. In contrast, the free boronic acid comparator (CAS 913835-91-3) rapidly degrades, often requiring up to 2-3 equivalents to achieve full conversion in Suzuki couplings due to competitive in-situ decomposition [2].
| Evidence Dimension | Compound stability and protodeboronation resistance |
| Target Compound Data | CAS 1010836-19-7 (Bpin ester) retains >95% integrity under standard storage and purification |
| Comparator Or Baseline | 4-Boronothiophene-2-carboxylic acid (free boronic acid) exhibits rapid degradation, requiring significant stoichiometric excess |
| Quantified Difference | >95% stability vs. rapid degradation requiring 2x-3x equivalents |
| Conditions | Standard benchtop storage, silica gel chromatography, and basic aqueous Suzuki-Miyaura conditions (e.g., K2CO3/H2O) |
Procuring the Bpin ester eliminates the need for excess reagent equivalents and ensures reproducible, high-yielding cross-coupling reactions without specialized handling.
The spatial trajectory of substituents is a critical parameter in both drug discovery and materials science. The 2,4-substitution pattern of this compound provides a 'bent' vector angle of approximately 120°, analogous to a meta-substituted benzene ring. This contrasts sharply with the widely available 2,5-isomer, which enforces a linear, ~180° trajectory [1]. This geometric distinction is absolute; the two isomers cannot be used interchangeably without fundamentally altering the 3D conformation of the resulting molecule, which directly dictates enzyme pocket fit or solid-state packing [2].
| Evidence Dimension | Molecular vector angle (substituent trajectory) |
| Target Compound Data | 2,4-substitution (CAS 1010836-19-7) provides a ~120° bent trajectory |
| Comparator Or Baseline | 2,5-substitution provides a ~180° linear trajectory |
| Quantified Difference | ~60° difference in spatial vector angle |
| Conditions | 3D molecular conformation in structure-activity relationship (SAR) or crystal packing models |
Buyers must select the 2,4-isomer specifically when targeting non-linear chemical space, as the 2,5-isomer will fail to replicate the required molecular geometry.
Utilizing a building block with a free carboxylic acid allows for direct, one-step activation and coupling (e.g., using HATU or EDC) to form amides. If a buyer were to substitute this with an ester-protected analog, such as methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate, an initial saponification step would be mandatory [1]. Saponification requires basic conditions (e.g., LiOH/NaOH) that can concurrently hydrolyze the Bpin ester to the unstable free boronic acid, leading to significant yield crashes and complex purification requirements [2].
| Evidence Dimension | Synthetic steps to amide formation and associated yield retention |
| Target Compound Data | Free carboxylic acid (CAS 1010836-19-7) enables 1-step amidation with >80% typical yields |
| Comparator Or Baseline | Methyl ester analog requires 2 steps (saponification + amidation), risking 10-30% yield loss due to Bpin hydrolysis |
| Quantified Difference | Elimination of 1 synthetic step and avoidance of 10-30% off-target hydrolysis |
| Conditions | Standard peptide coupling conditions (HATU/DIPEA) vs. basic saponification (LiOH/H2O) |
Procuring the free carboxylic acid streamlines the synthetic workflow, reduces labor costs, and protects the sensitive Bpin group from unnecessary hydrolytic exposure.
The ~120° bent trajectory provided by the 2,4-substitution pattern makes this compound ideal for designing kinase inhibitors that must navigate non-linear binding pockets. It allows medicinal chemists to explore specific spatial vectors that are inaccessible with standard 2,5-thiophene building blocks [1].
The presence of both a highly stable Bpin ester and a free carboxylic acid enables rapid, orthogonal library synthesis. Chemists can perform sequential Suzuki-Miyaura cross-couplings and amide bond formations without intermediate deprotection steps, maximizing throughput in drug discovery programs [2].
In materials science, disrupting planar pi-stacking is often necessary to tune solubility, film-forming properties, and bandgaps in OLEDs and OPVs. The bent geometry of this 2,4-thiophene building block introduces controlled structural disorder, offering a distinct advantage over linear 2,5-isomers in the formulation of solution-processable semiconductors [3].